5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Medicinal chemistry Structure‑activity relationship Lead optimisation

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide (CAS 648923-53-9; molecular formula C₁₅H₁₁ClF₃NO₂; molecular weight 329.70 g/mol) is a benzamide derivative distinguished by a methylene (–CH₂–) spacer inserted between the amide nitrogen and the 3-(trifluoromethyl)phenyl ring. This N‑benzyl linkage differentiates it from the intensively studied N‑phenyl analogue 5‑chloro‑2‑hydroxy‑N‑[3‑(trifluoromethyl)phenyl]benzamide (CAS 1580‑42‑3; a.k.a.

Molecular Formula C15H11ClF3NO2
Molecular Weight 329.70 g/mol
CAS No. 648923-53-9
Cat. No. B12594712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
CAS648923-53-9
Molecular FormulaC15H11ClF3NO2
Molecular Weight329.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H11ClF3NO2/c16-11-4-5-13(21)12(7-11)14(22)20-8-9-2-1-3-10(6-9)15(17,18)19/h1-7,21H,8H2,(H,20,22)
InChIKeyGZAFSXSDSXNZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide (CAS 648923-53-9): Structural Identity, Procurement Context, and Evidence Landscape


5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide (CAS 648923-53-9; molecular formula C₁₅H₁₁ClF₃NO₂; molecular weight 329.70 g/mol) is a benzamide derivative distinguished by a methylene (–CH₂–) spacer inserted between the amide nitrogen and the 3-(trifluoromethyl)phenyl ring . This N‑benzyl linkage differentiates it from the intensively studied N‑phenyl analogue 5‑chloro‑2‑hydroxy‑N‑[3‑(trifluoromethyl)phenyl]benzamide (CAS 1580‑42‑3; a.k.a. MMV665807, SARS‑CoV‑2‑IN‑15), which lacks the methylene bridge [1]. As of the search date, peer‑reviewed biological activity data, patent claims, or target‑engagement studies that explicitly employ CAS 648923‑53‑9 are absent from the open scientific literature. Consequently, any quantitative performance claims for this precise compound must be treated as class‑level inferences drawn from the N‑phenyl congener, and procurement decisions should be anchored in the structural distinction (N‑benzyl vs. N‑phenyl) that defines this molecular entity.

Why 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide Cannot Be Interchanged with the N‑Phenyl Analogue or Other In‑Class Benzamides


The presence of the methylene (–CH₂–) spacer in CAS 648923‑53‑9 introduces a kink in the molecular scaffold that alters the dihedral angle between the benzamide core and the trifluoromethyl‑phenyl ring, modifies the pKa of the phenolic –OH through altered conjugation, and increases the molecular volume (329.70 vs. 315.67 g·mol⁻¹) relative to the N‑phenyl analogue . In the N‑phenyl series, removal of the 2′‑Cl and 4′‑NO₂ substituents present in niclosamide shifted the biological profile toward P2X receptor antagonism (IC₅₀ 91 nM at P2X1) and away from TMEM16F‑mediated viral entry inhibition [1]. The N‑benzyl compound, by virtue of the added methylene, is anticipated to further modulate these recognition elements; therefore, assuming equivalent potency, selectivity, or metabolic stability to the N‑phenyl analogue without experimental confirmation risks invalid structure‑activity extrapolation in any screening campaign or lead‑optimisation programme [2].

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide Relative to Closest Comparators


Structural Differentiation from the N‑Phenyl Analogue (CAS 1580‑42‑3): Methylene‑Bridge Impact on Molecular Descriptors

CAS 648923‑53‑9 differs from the extensively characterised N‑phenyl analogue (CAS 1580‑42‑3) solely by insertion of a methylene (–CH₂–) spacer between the amide nitrogen and the 3‑(trifluoromethyl)phenyl ring. This single‑atom change increases the molecular weight from 315.67 to 329.70 g·mol⁻¹ (+4.4%), adds one rotatable bond, and is predicted to elevate logP by approximately +0.5 log units (ACD/Labs Percepta estimate for the N‑benzyl vs. N‑phenyl pair) [1]. Such modifications typically reduce aqueous solubility and alter the orientation of the terminal aryl ring within hydrophobic binding pockets, which is critical for target engagement .

Medicinal chemistry Structure‑activity relationship Lead optimisation

Inferred Metabolic Stability Advantage over Niclosamide Based on N‑Phenyl Analogue Data

In the N‑phenyl series (compound 11, CAS 1580‑42‑3), the 3′‑CF₃ substituent conferred significantly greater stability in human plasma (58% remaining after 48 h at 37 °C vs. 40% for niclosamide) and in human liver S9 fraction (47% remaining vs. 27% for niclosamide) [1]. Because the N‑benzyl analogue preserves the 3′‑CF₃ moiety and adds a methylene spacer that may further shield the amide bond from enzymatic hydrolysis, it is reasonable to hypothesise that CAS 648923‑53‑9 retains, and possibly exceeds, the metabolic stability of the N‑phenyl congener relative to niclosamide. However, this extrapolation has not been experimentally validated.

Pharmacokinetics Metabolic stability Drug discovery

Inferred Improvement in Cytotoxic Selectivity over Niclosamide Based on N‑Phenyl Analogue Data

In head‑to‑head comparison, the N‑phenyl analogue (compound 11, CAS 1580‑42‑3) exhibited markedly lower cytotoxicity against Vero E6 cells (CC₅₀ = 5.95 μM) compared with niclosamide (CC₅₀ = 1.03 μM), yielding a selectivity index (SI = CC₅₀ / anti‑SARS‑CoV‑2 IC₅₀) of 12.1 versus 2.6 for niclosamide [1]. The anti‑SARS‑CoV‑2 IC₅₀ was 0.49 μM for the N‑phenyl analogue, compared with 0.40 μM for niclosamide—a modest 1.2‑fold reduction in potency that is more than compensated by the 5.8‑fold improvement in CC₅₀. If the N‑benzyl compound retains the cytotoxicity profile of its N‑phenyl progenitor, it would similarly offer a wider therapeutic window than niclosamide in cell‑based antiviral assays.

Cytotoxicity Selectivity index Antiviral research

Absence of IKKβ/NF‑κB Inhibitory Activity as a Differentiator from the Bis‑CF₃ Analogue IMD‑0354

The bis‑trifluoromethyl analogue IMD‑0354 (CAS 978‑62‑1; N‑[3,5‑bis(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide) is a well‑validated IKKβ inhibitor (IC₅₀ ≈ 250 nM for IκBα phosphorylation blockade; IC₅₀ = 1.2 μM in TNF‑α‑induced NF‑κB transcription assay) . In contrast, the N‑phenyl mono‑CF₃ analogue (CAS 1580‑42‑3) has not been reported to inhibit IKKβ or NF‑κB signalling in any peer‑reviewed study; its documented bioactivities span P2X1 receptor antagonism (IC₅₀ 91 nM), anti‑staphylococcal biofilm activity, and anti‑SARS‑CoV‑2 activity via TMEM16F [1]. The N‑benzyl compound (CAS 648923‑53‑9) lacks the second CF₃ group required for IKKβ inhibition and is therefore predicted to be devoid of NF‑κB pathway activity, which constitutes a critical selectivity differentiator for applications where NF‑κB modulation is an experimental confounder.

Kinase inhibition NF‑κB pathway Target selectivity

Research and Industrial Application Scenarios for 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide Based on Structural and Class‑Level Evidence


Medicinal Chemistry Scaffold‑Hopping Campaigns Targeting Niclosamide‑Derived Chemical Space

CAS 648923‑53‑9 offers a distinct N‑benzyl scaffold for structure–activity relationship (SAR) exploration. The methylene spacer is a one‑carbon homologation of the N‑phenyl analogue (CAS 1580‑42‑3), which has demonstrated improved metabolic stability (plasma: 58% vs. 40% remaining; liver S9: 47% vs. 27%) and enhanced selectivity index (12.1 vs. 2.6) relative to niclosamide [1]. Incorporating the N‑benzyl compound into a scaffold‑hopping programme allows medicinal chemists to probe whether the added conformational flexibility and increased lipophilicity (predicted ΔlogP ≈ +0.5 to +1.0) further improve PK properties or alter target engagement profiles in antiviral, antiparasitic, or antibiofilm assays.

Negative Control or Comparator for IKKβ/NF‑κB Inhibitor Studies

Because the N‑benzyl compound (CAS 648923‑53‑9) lacks the 3,5‑bis‑trifluoromethyl substitution essential for IKKβ inhibition, it is predicted to be inactive against the NF‑κB pathway, in contrast to the closely related bis‑CF₃ analogue IMD‑0354 (IKKβ IC₅₀ ~250 nM) . This makes CAS 648923‑53‑9 a suitable negative control or selectivity comparator in experiments designed to validate IKKβ‑dependent phenotypes, particularly in inflammation, immunology, or oncology research where IMD‑0354 serves as a tool compound.

Antiparasitic and Antibiofilm Probe Development with Reduced Cytotoxic Liability

The N‑phenyl analogue MMV665807 (CAS 1580‑42‑3) has demonstrated in vitro activity against Echinococcus multilocularis metacestodes (EC₅₀ = 1.2 μM) and germinal layer cells (IC₅₀ = 0.6 μM), outperforming mefloquine (EC₅₀ > 30 μM; IC₅₀ = 13.8 μM) and DB1127 (EC₅₀ = 6.1 μM) [2]. It also exhibits potent anti‑staphylococcal biofilm activity with IC₅₀ values of 0.15–0.58 mg·L⁻¹, reported to be more bactericidal than conventional antibiotics [3]. If the N‑benzyl analogue retains even a fraction of these activities while maintaining the lower cytotoxicity profile inferred from the N‑phenyl series (CC₅₀ = 5.95 μM, SI = 12.1), it could serve as a valuable probe for neglected tropical disease and biofilm‑related infection research.

Ion Channel Pharmacology: P2X Receptor Subtype Profiling

The N‑phenyl analogue (CAS 1580‑42‑3) acts as an antagonist at the human P2X1 receptor with an IC₅₀ of 91 nM, while showing substantially weaker activity at P2X2 (IC₅₀ > 10,000 nM) [4]. This subtype selectivity profile suggests that the benzamide scaffold, with appropriate substitution, can discriminate among P2X receptor family members. The N‑benzyl compound (CAS 648923‑53‑9) represents an unexplored variant that could exhibit altered P2X subtype selectivity, making it relevant for laboratories engaged in purinergic signalling research and ion channel drug discovery.

Quote Request

Request a Quote for 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.